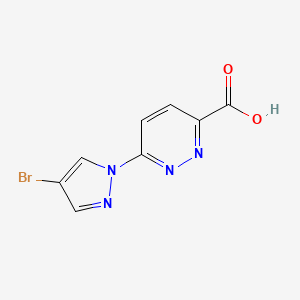
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
描述
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN4O2 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, synthesis, biological activities, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C8H5BrN4O2
- Molecular Weight : 269.05 g/mol
- CAS Number : 1183884-74-3
- Structural Features : The compound features a brominated pyrazole ring and a pyridazine carboxylic acid moiety, contributing to its potential biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of pyrazole derivatives followed by carboxylation reactions. Precise methods can vary, but multi-step synthetic pathways are common in generating this compound for research purposes.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For example:
- Cytotoxicity : Compounds derived from pyrazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(4-bromo-1H-pyrazol-1-yl)pyridazine derivative | MCF7 | 0.01 |
| Another derivative | NCI-H460 | 0.03 |
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties:
- Mechanism of Action : Pyrazole compounds often inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Some derivatives have demonstrated superior inhibition percentages compared to standard drugs like celecoxib .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes:
- Monoamine Oxidase (MAO) : Certain pyrazole derivatives have shown promise as MAO inhibitors, which are relevant in treating neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study evaluated the anti-tumor activity of a series of pyrazole derivatives, including those related to this compound. The results indicated significant inhibition of tumor necrosis factor (TNF) and interleukin (IL) production, suggesting anti-inflammatory effects .
- Comparative Analysis : In a comparative study with other pyrazole derivatives, the compound displayed notable activity against both MAO-A and MAO-B isoforms, indicating its potential use in treating mood disorders .
科学研究应用
Medicinal Chemistry
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance its efficacy against various cancer cell lines, including breast and lung cancer .
Agrochemicals
The compound's ability to inhibit specific enzymes makes it valuable in the development of herbicides and fungicides. Its bromine substitution is particularly noted for enhancing biological activity.
Case Study: Herbicide Development
In a recent study, formulations containing this compound demonstrated effective weed control in agricultural settings. The compound showed selective toxicity towards target weeds while being safe for crops .
Material Science
The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific properties.
Case Study: Polymer Synthesis
Recent advancements have utilized this compound in the synthesis of polymers with enhanced thermal stability and mechanical strength. The incorporation of the pyridazine moiety has been shown to improve the overall performance of these materials under stress conditions .
Data Table: Summary of Applications
属性
IUPAC Name |
6-(4-bromopyrazol-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-3-10-13(4-5)7-2-1-6(8(14)15)11-12-7/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYBZWBTUMKSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















